4-Bromo-5,6,7,8-tetrahydroquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery
4-Bromo-5,6,7,8-tetrahydroquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery
An In-depth Exploration of a Versatile Heterocyclic Scaffold
For researchers, medicinal chemists, and professionals in drug development, the tetrahydroquinoline core represents a privileged scaffold, consistently appearing in a multitude of biologically active compounds. This guide focuses on a specific, yet under-documented derivative, 4-Bromo-5,6,7,8-tetrahydroquinoline (CAS 881204-70-2). While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive overview based on established principles of organic synthesis, characterization techniques, and the known reactivity and biological potential of the broader class of bromo-tetrahydroquinolines.
Physicochemical Properties and Structural Elucidation
Table 1: Physicochemical Properties of 4-Bromo-5,6,7,8-tetrahydroquinoline
| Property | Value | Source/Comment |
| CAS Number | 881204-70-2 | [1][2] |
| Molecular Formula | C₉H₁₀BrN | [1] |
| Molecular Weight | 212.09 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | Based on related bromo-tetrahydroquinolines. |
| Melting Point | Data not available. | Requires experimental determination. |
| Boiling Point | Data not available. | Requires experimental determination. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General characteristic of similar heterocyclic compounds. |
Spectroscopic Characterization:
The definitive identification of 4-Bromo-5,6,7,8-tetrahydroquinoline relies on a combination of spectroscopic techniques. Commercial suppliers, such as BLDpharm, indicate the availability of NMR, HPLC, LC-MS, and UPLC data, which are crucial for confirming the structure and purity of the compound.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the arrangement of protons and carbon atoms. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as multiplets for the aliphatic protons of the cyclohexene moiety.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio).
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Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the quinoline ring, and the C-Br bond.
Synthesis of the Tetrahydroquinoline Core
The synthesis of the 5,6,7,8-tetrahydroquinoline scaffold can be achieved through various established methodologies in organic chemistry.[3][4] A common and effective approach involves the construction of the quinoline ring system followed by reduction, or a direct annulation strategy.
A plausible synthetic route to 4-Bromo-5,6,7,8-tetrahydroquinoline could involve a multi-step sequence starting from readily available precursors. One conceptual pathway is the Povarov reaction, a powerful tool for the synthesis of tetrahydroquinolines.[5][6]
Figure 2: Potential cross-coupling reactions for the functionalization of 4-Bromo-5,6,7,8-tetrahydroquinoline.
The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents.
Biological Significance and Therapeutic Potential
The tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities. [4][7]While specific studies on 4-Bromo-5,6,7,8-tetrahydroquinoline are limited, the known activities of related derivatives provide a strong rationale for its investigation in various therapeutic areas.
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Anticancer Activity: Many tetrahydroquinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways, including the induction of apoptosis and inhibition of cell proliferation. [1][7][8]* Antimicrobial Activity: The tetrahydroquinoline core has been incorporated into molecules with significant antibacterial and antifungal activities. [8]* Anti-inflammatory Effects: Certain substituted tetrahydroquinolines have shown promise as anti-inflammatory agents. [7]* C5a Receptor Antagonism: Substituted 5,6,7,8-tetrahydroquinolines have been investigated as antagonists of the C5a receptor, which is implicated in inflammatory responses. [9] The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency, selectivity, or metabolic stability. Therefore, 4-Bromo-5,6,7,8-tetrahydroquinoline serves as a valuable starting point for the design and synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 4-Bromo-5,6,7,8-tetrahydroquinoline. While specific toxicity data is not available, related bromo-heterocyclic compounds are often classified as irritants. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-5,6,7,8-tetrahydroquinoline is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule remains to be fully documented in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and further functionalization based on established chemical principles. The strategic importance of the tetrahydroquinoline scaffold, combined with the synthetic versatility offered by the bromo-substituent, positions this compound as a valuable building block for the development of novel molecules with diverse biological activities. Further research into the specific properties and applications of 4-Bromo-5,6,7,8-tetrahydroquinoline is warranted and is anticipated to contribute significantly to the advancement of chemical and pharmaceutical sciences.
References
Please note that due to the limited specific literature on 4-Bromo-5,6,7,8-tetrahydroquinoline, some of the following references pertain to the broader class of tetrahydroquinolines and their synthesis.
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PubChem. 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]
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Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
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Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. [Link]
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PubMed. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. [Link]
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MDPI. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. [Link]
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PubMed. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. [Link]
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PubChemLite. 4-bromo-5,6,7,8-tetrahydroisoquinoline (C9H10BrN). [Link]
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Asian Journal of Chemistry. (2023). Synthesis and Biological Evaluation of Novel Tetrahydroisoquinoline Derivatives as Antitumor Agents. [Link]
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Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
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NIST WebBook. Quinoline, 5,6,7,8-tetrahydro-. [Link]
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MOST Wiedzy. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. [Link]
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